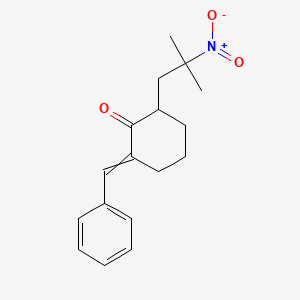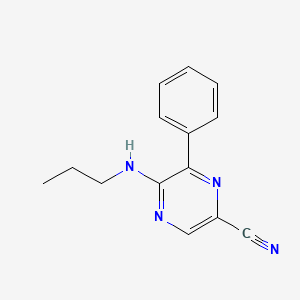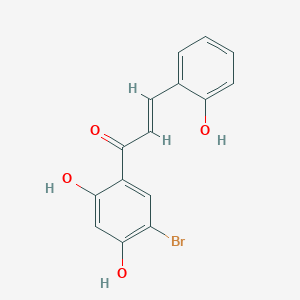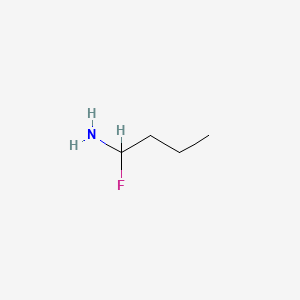
1-Fluorobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluorobutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the first carbon of a butyl chain, with an amine group (-NH2) also attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluorobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromobutane with ammonia, followed by fluorination. The reaction conditions typically involve:
Nucleophilic Substitution: 1-bromobutane reacts with ammonia in an ethanol solvent at elevated temperatures to form butan-1-amine.
Fluorination: The resulting butan-1-amine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the hydrogen atom with a fluorine atom, yielding this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive fluorinating agents.
化学反応の分析
1-Fluorobutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to fluorinated alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming derivatives like fluorinated ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like isocyanates or chloroformates under mild conditions.
Major Products:
Oxidation: Fluorinated amides or nitriles.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated ureas or carbamates
科学的研究の応用
1-Fluorobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can modulate biological activity.
Medicine: Explored for its potential in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-fluorobutan-1-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to specific receptors or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
類似化合物との比較
1-Fluorobutan-1-amine can be compared with other fluorinated amines such as:
- 1-Fluoropropan-1-amine
- 1-Fluoroethan-1-amine
- 1-Fluoropentan-1-amine
Uniqueness:
- Chain Length: The butyl chain in this compound provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
- Fluorine Position: The position of the fluorine atom at the first carbon can significantly affect the compound’s electronic properties and reactivity compared to other fluorinated amines .
特性
CAS番号 |
80539-86-2 |
|---|---|
分子式 |
C4H10FN |
分子量 |
91.13 g/mol |
IUPAC名 |
1-fluorobutan-1-amine |
InChI |
InChI=1S/C4H10FN/c1-2-3-4(5)6/h4H,2-3,6H2,1H3 |
InChIキー |
LXWVHANKUPRRKD-UHFFFAOYSA-N |
正規SMILES |
CCCC(N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


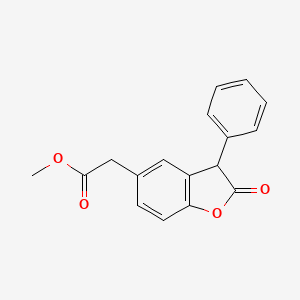
![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)


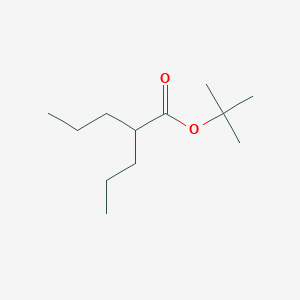

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
